molecular formula C13H9ClN2O B12112142 2-(4-Chlorophenyl)benzo[d]oxazol-6-amine CAS No. 69657-64-3

2-(4-Chlorophenyl)benzo[d]oxazol-6-amine

Cat. No.: B12112142
CAS No.: 69657-64-3
M. Wt: 244.67 g/mol
InChI Key: XVCHBGBTMDMWAI-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)benzo[d]oxazol-6-amine: is a chemical compound with the following structural formula:

ClC6H4C6H3NO\text{ClC}_6\text{H}_4\text{C}_6\text{H}_3\text{N}\text{O} ClC6​H4​C6​H3​NO

It belongs to the oxazoles class of heterocyclic compounds. The compound features a benzoxazole ring fused with a phenyl group, where the chlorine atom is attached to the phenyl ring. Benzoxazoles exhibit diverse biological and synthetic applications due to their unique structure.

Preparation Methods

Synthetic Routes: Several synthetic routes lead to the formation of 2-(4-Chlorophenyl)benzo[d]oxazol-6-amine. One common method involves cyclization of 4-chloroaniline with salicylaldehyde under appropriate conditions. The reaction proceeds through an intramolecular condensation to form the benzoxazole ring.

Reaction Conditions: The reaction typically occurs in a solvent such as ethanol or acetic acid. Acidic or basic catalysts may be employed to facilitate the cyclization. Heating the reaction mixture promotes the formation of the desired product.

Industrial Production: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale synthesis. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for efficient production.

Chemical Reactions Analysis

Cyclodehydration and Acylation Reactions

The benzoxazole ring participates in cyclodehydration with ethyl chloroformate under basic conditions (4-methylmorpholine) to form 1,3-oxazol-5(4H)-one derivatives. For example:

  • Reaction of 2-(4-chlorophenyl)benzoxazole-6-amine with ethyl chloroformate yields 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one (93% yield) .

  • Subsequent Friedel-Crafts acylation with aromatic hydrocarbons (benzene, toluene) in the presence of AlCl₃ produces N-(1-aryl-3-methyl-1-oxobutan-2-yl)-4-[(4-chlorophenyl)sulfonyl]benzamides (88% yield) .

Key Data:

Reaction TypeReagents/ConditionsProduct YieldReference
CyclodehydrationEthyl chloroformate, NMM, RT93%
Friedel-CraftsAlCl₃, aromatic hydrocarbons88%

Ring-Opening and Rearrangement Pathways

The benzoxazole moiety undergoes ring-opening via nucleophilic attack, as observed in reactions with methanimine derivatives:

  • Nucleophilic attack at the oxazole’s carbon opens the ring to form an o-aminophenol intermediate .

  • Intramolecular cyclization of the intermediate generates novel 2-aminoimidazole derivatives (e.g., via methanimino group rearrangement) .

Mechanistic Steps:

  • Ring Opening: Benzoxazole → o-aminophenol intermediate.

  • Cyclization: Formation of 2-aminoimidazole via intramolecular attack .

Sandmeyer Reaction and Diazonium Salt Chemistry

The primary amine at position 6 enables diazotization followed by substitution:

  • Diazonium salts of analogous benzoxazoles react with CuCN to form 3-cyano derivatives (60–70°C, 15 min) .

  • Subsequent cyclocondensation with thioglycolic acid yields thiazolidin-4-one derivatives (acetic acid, reflux) .

Example Pathway:

StepReagents/ConditionsProductYieldReference
DiazotizationNaNO₂/HCl, 0–5°CDiazonium salt
Sandmeyer ReactionCuCN, 60–70°C3-Cyano-benzoxazole derivative70–85%
CyclocondensationThioglycolic acid, AcOH, refluxThiazolidin-4-one65–78%

Nucleophilic Substitution at the Amine Group

The 6-amine group facilitates nucleophilic substitutions for derivatization:

  • Reaction with thiocyanate (KSCN/Br₂) forms 3-thiocyanate derivatives (acetic acid, 24 hrs) .

  • Substitution with sodium sulfide replaces thiocyanate with thiol to yield 3-mercapto derivatives (ethanol, RT) .

Synthetic Utility:

  • Thiocyanate and thiol derivatives serve as intermediates for antitumor agents .

Antimicrobial and Antitumor Activity Correlation

Derivatives exhibit bioactivity tied to structural modifications:

  • Antibacterial Activity: 2-(4-Chlorophenyl)benzoxazole-6-amine derivatives show moderate activity against Gram-positive bacteria (MIC: 8–32 µg/mL) .

  • Antitumor Potential: Analogous benzoxazole-thiazolidinones inhibit cancer cell lines (IC₅₀: 2.5–12 µM) .

Structure-Activity Notes:

  • Electron-withdrawing groups (e.g., -Cl) enhance membrane permeability .

  • Thiol/thione moieties improve DNA intercalation capacity .

Toxicity Profile

Toxicity assays (e.g., Daphnia magna) reveal:

  • Parent compound 2-(4-chlorophenyl)benzo[d]oxazol-6-amine exhibits low toxicity (LC₅₀ > 100 mg/L) .

  • Acylated derivatives (5a,b ) show moderate toxicity (LC₅₀: 40–60 mg/L) .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazole derivatives, including 2-(4-Chlorophenyl)benzo[d]oxazol-6-amine. For instance, a series of compounds based on oxadiazole-linked aryl cores demonstrated significant anticancer activity against various cancer cell lines. Specifically, derivatives exhibited promising results in inhibiting cell proliferation across multiple panels as per National Cancer Institute protocols . The structure-activity relationship studies indicated that modifications to the benzoxazole scaffold could enhance cytotoxic effects against specific cancer types.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research has shown that certain derivatives exhibit moderate antibacterial activity against Gram-positive and Gram-negative bacterial strains. For example, this compound analogs were found to possess effective antibacterial activity with minimum inhibitory concentrations comparable to standard antibiotics like ciprofloxacin .

Acetylcholinesterase Inhibition

Benzoxazole derivatives have been investigated for their potential as acetylcholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds similar to this compound have shown promising inhibitory activities, suggesting their potential therapeutic applications in enhancing cognitive function by increasing acetylcholine levels in the brain .

Synthesis Methodologies

The synthesis of this compound involves several advanced methodologies that enhance yield and efficiency:

Catalytic Approaches

Recent advancements include the use of nanocatalysts for synthesizing benzoxazole derivatives. For instance, magnetic solid acid nanocatalysts have been employed to facilitate reactions between 2-aminophenol and various aldehydes under mild conditions, achieving high yields (79–89%) . This method not only improves reaction efficiency but also simplifies product isolation.

Green Chemistry Techniques

Green chemistry approaches are increasingly utilized in synthesizing benzoxazole derivatives to minimize environmental impact. Techniques such as solvent-free reactions and microwave-assisted synthesis have been explored, providing rapid and efficient pathways to produce compounds like this compound .

In Vitro Studies

In vitro biological assays have been conducted to evaluate the efficacy of this compound and its derivatives against various cancer cell lines and microbial strains. The results indicate a significant correlation between structural modifications and biological activity, with certain substitutions leading to enhanced potency .

Toxicological Assessments

Toxicological evaluations are crucial for determining the safety profile of new compounds. Studies have indicated that while some derivatives exhibit promising biological activity, their toxicity levels vary significantly depending on structural features . This information is vital for guiding further development and optimization of therapeutic agents.

Case Studies

Case Study 1: Anticancer Activity Evaluation
A series of benzoxazole derivatives were synthesized and tested against human cancer cell lines (MCF-7 and HCT-116). The presence of specific substituents on the benzoxazole moiety was found to enhance cytotoxicity significantly, indicating the importance of structural diversity in drug design .

Case Study 2: Antimicrobial Activity Assessment
Another study focused on the antibacterial properties of this compound analogs against both Gram-positive and Gram-negative bacteria. The findings demonstrated that certain compounds exhibited lower MIC values than traditional antibiotics, suggesting their potential as effective antimicrobial agents .

Mechanism of Action

The exact mechanism by which 2-(4-Chlorophenyl)benzo[d]oxazol-6-amine exerts its effects depends on its specific application. It may interact with cellular targets, enzymes, or receptors, affecting biological processes.

Comparison with Similar Compounds

While benzoxazoles share structural similarities, each compound has distinct properties. Notable similar compounds include:

Biological Activity

2-(4-Chlorophenyl)benzo[d]oxazol-6-amine is a compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H10ClN1O1\text{C}_{13}\text{H}_{10}\text{ClN}_1\text{O}_1

This compound features a benzoxazole core with a chlorophenyl substituent, contributing to its unique pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the compound's activity against human cancer cell lines, revealing an IC50 value of approximately 9.27 µM against ovarian adenocarcinoma (OVXF 899) and 1.143 µM against renal cancer (RXF 486) cell lines .

Cell Line IC50 (µM)
Ovarian Adenocarcinoma9.27
Renal Cancer1.143
Colon Adenocarcinoma2.76

Antimicrobial Activity

Benzoxazole derivatives have also demonstrated antimicrobial properties. The compound showed moderate antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli at concentrations ranging from 25 to 100 μg/mL . The mechanism of action is believed to involve the inhibition of bacterial DNA gyrase, a critical enzyme for bacterial replication.

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays. The compound exhibited a DPPH inhibition rate of approximately 16.75%, indicating moderate antioxidant activity compared to standard antioxidants . This property may contribute to its protective effects in cellular models.

The biological activity of benzoxazole derivatives is often attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Compounds have shown inhibitory effects on enzymes such as Human Deacetylase Sirtuin 2 (HDSirt2), Histone Deacetylase (HDAC), and Carbonic Anhydrase (CA), which are implicated in cancer progression and inflammation .
  • Receptor Interaction : Benzoxazoles can act as ligands for several receptors involved in cellular signaling pathways, enhancing their therapeutic efficacy .

Case Studies

Several case studies illustrate the effectiveness of this compound:

  • Antitumor Efficacy : In vitro studies demonstrated that this compound inhibited the growth of multiple cancer cell lines with varying degrees of potency, suggesting its potential as a lead compound for developing new anticancer therapies .
  • Antimicrobial Trials : A series of tests conducted on bacterial strains showed that the compound effectively reduced bacterial viability, supporting its use as an antimicrobial agent in drug development .

Properties

CAS No.

69657-64-3

Molecular Formula

C13H9ClN2O

Molecular Weight

244.67 g/mol

IUPAC Name

2-(4-chlorophenyl)-1,3-benzoxazol-6-amine

InChI

InChI=1S/C13H9ClN2O/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,15H2

InChI Key

XVCHBGBTMDMWAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=C(C=C3)N)Cl

Origin of Product

United States

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